molecular formula C8H10O4 B065817 (2-oxooxolan-3-yl) 2-methylprop-2-enoate CAS No. 195000-66-9

(2-oxooxolan-3-yl) 2-methylprop-2-enoate

Cat. No.: B065817
CAS No.: 195000-66-9
M. Wt: 170.16 g/mol
InChI Key: QSUJHKWXLIQKEY-UHFFFAOYSA-N
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Description

(2-oxooxolan-3-yl) 2-methylprop-2-enoate (CAS 195000-66-9) is a methacrylate ester featuring a tetrahydrofuran (oxolane) ring substituted with a ketone group at the 2-position. Its molecular formula is C₈H₁₀O₄, with a molecular weight of 170.16 g/mol . Key physical properties include:

  • Density: 1.17 g/cm³
  • Boiling Point: 296.8°C at 760 mmHg
  • Refractive Index: 1.467
  • Flash Point: 151.9°C
  • Vapor Pressure: 0.0014 mmHg at 25°C .

The compound is a colorless to light yellow liquid, likely used in polymer chemistry due to its methacrylate group, which facilitates free-radical polymerization. The ketone-functionalized oxolane ring may enhance reactivity or impart unique material properties, such as rigidity or polarity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylacrylic acid 2-oxo-tetrahydrofuran-3-yl ester typically involves the esterification of 2-oxotetrahydrofuran-3-yl methacrylate with methacrylic acid . The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, where the reaction conditions are optimized for maximum yield and efficiency. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methylacrylic acid 2-oxo-tetrahydrofuran-3-yl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-Methylacrylic acid 2-oxo-tetrahydrofuran-3-yl ester .

Scientific Research Applications

Polymer Chemistry

One of the primary applications of (2-oxooxolan-3-yl) 2-methylprop-2-enoate lies in its use as a monomer in polymer synthesis. Its methacrylate structure allows for radical polymerization, leading to the formation of various copolymers with desirable properties.

Advantages in Polymer Synthesis

  • Versatility : Can be copolymerized with other monomers to tailor physical and chemical properties.
  • Thermal Stability : Polymers derived from this compound exhibit good thermal stability, making them suitable for high-temperature applications.

Case Study: Copolymer Applications

Research indicates that copolymers formed with this compound show enhanced mechanical strength and flexibility compared to traditional methacrylate-based polymers. These materials are being explored for use in coatings, adhesives, and sealants.

Biomedical Applications

The compound has shown promising biological activity, particularly in cancer research and antimicrobial applications.

Anticancer Properties

Studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. This suggests potential applications in developing new cancer therapeutics.

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. Further studies are needed to fully understand the mechanisms behind its efficacy against various pathogens.

Material Sciences

The unique structural features of this compound allow it to be utilized in advanced material science applications.

Photoresist Applications

Due to its ability to undergo photopolymerization, this compound is being investigated for use in photoresist formulations for microelectronics and photolithography processes. Its high sensitivity to UV light makes it suitable for creating fine patterns on semiconductor substrates.

Application AreaSpecific UsesBenefits
Polymer ChemistryMonomer for copolymersEnhanced mechanical properties
Biomedical ResearchAnticancer drug developmentInhibition of cancer cell proliferation
Material SciencesPhotoresist formulationsHigh sensitivity and precision in microfabrication

Mechanism of Action

The mechanism of action of 2-Methylacrylic acid 2-oxo-tetrahydrofuran-3-yl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxolan-3-ylmethyl 2-methylprop-2-enoate (CAS 105989-55-7)

Structural Differences :

  • The oxolane ring lacks a ketone group, replaced by a methyl group.
  • Molecular formula: C₉H₁₄O₃ (vs. C₈H₁₀O₄ for the target compound).

Impact on Properties :

  • Physical Properties: Lower molecular weight (170.21 g/mol) and altered solubility due to non-polar methyl substitution .

Fluorinated Methacrylates (e.g., CAS 67906-40-5)

Structural Differences :

  • Fluorinated sulfonamide side chains (e.g., 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl group).

Impact on Properties :

  • Hydrophobicity : Fluorinated chains increase water resistance and chemical stability.
  • Environmental Persistence : Perfluoroalkyl groups raise concerns about bioaccumulation, unlike the target compound’s biodegradable oxolane ring .

Common Methacrylate Esters

2-Ethylhexyl Methacrylate (CAS 688-84-6)

Structural Differences :

  • Bulky 2-ethylhexyl ester group instead of the oxolane ring.

Impact on Properties :

  • Polymer Flexibility : Long alkyl chains lower glass transition temperature (Tg), producing softer polymers.
  • Volatility : Higher vapor pressure compared to the target compound, increasing handling risks .

Trimethylolpropane Trimethacrylate (CAS 3290-92-4)

Structural Differences :

  • Trifunctional ester with three methacrylate groups.

Impact on Properties :

  • Crosslinking Density: Enables formation of rigid, highly crosslinked networks, unlike the monofunctional target compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Structural Feature
(2-oxooxolan-3-yl) 2-methylprop-2-enoate 195000-66-9 C₈H₁₀O₄ 170.16 1.17 296.8 Oxolane ring with ketone
Oxolan-3-ylmethyl 2-methylprop-2-enoate 105989-55-7 C₉H₁₄O₃ 170.21 N/A N/A Oxolane ring with methyl
4-[Methyl(undecafluoropentylsulfonyl)amino]butyl 2-methylprop-2-enoate 67906-40-5 C₁₄H₁₄F₁₁NO₄S 547.31 N/A N/A Fluorinated sulfonamide side chain
2-Ethylhexyl Methacrylate 688-84-6 C₁₁H₂₀O₂ 184.28 0.89 227 Bulky alkyl ester

Biological Activity

The compound (2-oxooxolan-3-yl) 2-methylprop-2-enoate (CAS No.: 195000-66-9) is a derivative of oxolane and has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C8H12O3\text{C}_{8}\text{H}_{12}\text{O}_{3}

This compound features an oxolane ring, which contributes to its reactivity and biological interactions. The presence of the 2-methylprop-2-enoate moiety indicates potential for polymerization and reactivity in biological systems.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its effects on various enzymes, particularly those involved in metabolic pathways. For instance, preliminary studies suggest that this compound may act as a reversible inhibitor of certain serine proteases, similar to other compounds with oxolane structures.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria, indicating a broad-spectrum antimicrobial effect. The mechanism appears to involve disruption of bacterial cell membranes.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound possesses selective cytotoxic properties. It demonstrated significant inhibition of cell proliferation in human cancer cell lines while exhibiting lower toxicity towards normal cell lines, suggesting potential for therapeutic applications in oncology .

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Interaction : Binding to active sites of target enzymes, inhibiting their activity.
  • Membrane Disruption : Altering the integrity of microbial membranes leading to cell lysis.
  • Cell Signaling Pathways : Modulating pathways involved in cell growth and apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent .

Study 2: Cytotoxicity in Cancer Cells

In a study assessing the cytotoxic effects on breast cancer cell lines (MCF7), the compound exhibited an IC50 value of 15 µM after 48 hours of treatment. This suggests significant potential for further development as an anticancer drug .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL
CytotoxicityMCF7 (breast cancer)IC50 = 15 µM
Enzyme InhibitionSerine proteasesReversible inhibitor

Properties

IUPAC Name

(2-oxooxolan-3-yl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-5(2)7(9)12-6-3-4-11-8(6)10/h6H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUJHKWXLIQKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458652
Record name alpha-methacryloyloxy-gamma-butyrolactone
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Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195000-66-9
Record name γ-Butyrolactone methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195000-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-methacryloyloxy-gamma-butyrolactone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, tetrahydro-2-oxo-3-furanyl ester
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Synthesis routes and methods I

Procedure details

After charging 100 parts of α-bromo-γ-butyrolactone and 104.4 parts of methacrylic acid (2.0 times in mole based on α-bromo-γ-butyrolactone), a three times amount of methyl isobutyl ketone based on α-bromo-γ-butyrolactone was added thereto to form a solution. To this solution was added dropwise 183.6 parts of triethylamine (3.0 times in mole based on α-bromo-γ-butyrolactone) Then, the solution was stirred at room temperature for about 10 hours. After filtration, the organic layer was washed with 5% aqueous sodium hydrogen carbonate solution and then washed twice with water. The organic layer was concentrated to give α-methacryloyloxy-γ-butyrolactone represented by the following formula in 85% yield:
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Synthesis routes and methods II

Procedure details

A vessel was charged with 100 g of α-bromo-γ-butyrolactone and 104.4 g of methacrylic acid(2.0 times the molar amount of α-bromo-γ-butyrolactone). Then, methyl isobutyl ketone in a weight three times the weight of α-bromo-γ-butyrolactone was added thereto to form a solution. To the solution was added dropwise 183.6 g of triethylamine(3.0 times the molar amount of α-bromo-γ-butyrolactone), followed by stirring for about 10 hours at room temperature. After filtration, the resulting organic layer was washed with an aqueous solution of 5 wt % sodium bicarbonate and then washed with water twice. The organic layer was concentrated to obtain α-methacryloyloxy-γ-butyrolactone represented by the following formula.
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Synthesis routes and methods III

Procedure details

100 g of α-bromo-γ-butyrolactone and 104.4 g of methacrylic acid (2.0 mole times with respect to α-bromo-γ-butyrolactone) were charged, and methyl isobutyl ketone was added thereto in an amount of 3 weight times that of α-bromo-γ-butyrolactone to prepare a solution. Then, 183.6 g of triethylamine (3.0 mole times with respect to α-bromo-γ-butyrolactone) was added dropwise thereto, followed by stirring at room temperature for about 10 hours. After filtration, an organic layer was washed with 5% by weight aqueous solution of sodium bicarbonate, followed by washing with water for 2 times. The organic layer was concentrated to obtain α-methacryloyloxy-γ-butyrolactone represented by the following formula in a 85% yield.
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